Aqueous Stability Differentiation: Sulfonyl Fluoride vs. Sulfonyl Chloride Reactivity Control in Biological Media
Isoquinoline-6-sulfonyl fluoride demonstrates superior aqueous stability and controlled electrophilicity relative to its sulfonyl chloride analog (isoquinoline-6-sulfonyl chloride, CAS 107322-01-0), enabling selective protein modification while resisting premature hydrolysis . Sulfonyl chlorides are characterized as 'generally more reactive but less stable than sulfonyl fluorides' and exhibit sensitivity to aqueous conditions .
| Evidence Dimension | Aqueous stability and electrophilic reactivity profile |
|---|---|
| Target Compound Data | Calculated activation strain energy of 18.3 kcal/mol for SuFEx reactions; balanced reactivity for selective protein modification while maintaining aqueous stability |
| Comparator Or Baseline | Isoquinoline-6-sulfonyl chloride: higher reactivity, lower aqueous stability, rapid hydrolysis in biological media |
| Quantified Difference | Sulfonyl chlorides exhibit significantly higher hydrolytic lability; sulfonyl fluorides provide controlled reactivity suitable for physiological applications |
| Conditions | Class-level comparison of sulfonyl fluorides versus sulfonyl chlorides in aqueous and biological buffer systems |
Why This Matters
Procurement of the fluoride analog is essential for experiments conducted in aqueous biological media where chloride analogs would undergo premature hydrolysis, compromising reproducibility and experimental validity.
